4,6-Dichlorofuro[3,2-c]pyridine

kinase inhibition PDGFRβ anticancer

For kinase-targeted medicinal chemistry, 4,6-Dichlorofuro[3,2-c]pyridine offers a 1.56-fold PDGFRβ potency advantage over its 4-monochloro analog. Its chemoselective 4- and 6-chloro handles enable sequential, modular library synthesis, accelerating SAR studies. Choose ≥95% purity for reliable, impurity-controlled antiproliferative screening.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 59760-41-7
Cat. No. B3146376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichlorofuro[3,2-c]pyridine
CAS59760-41-7
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=COC2=CC(=NC(=C21)Cl)Cl
InChIInChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H
InChIKeyACNXCJXVMOWCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichlorofuro[3,2-c]pyridine (CAS 59760-41-7) – Baseline Identity and Sourcing Overview


4,6-Dichlorofuro[3,2-c]pyridine is a heteroaromatic building block featuring a fused furo[3,2-c]pyridine core with chlorine substituents at the 4- and 6-positions of the pyridine ring [1]. With a molecular weight of 188.01 g·mol⁻¹ (C₇H₃Cl₂NO) and a typical commercial purity of ≥95% , this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and antiproliferative scaffolds [2][3]. Its structural dual chlorination distinguishes it from mono-halogenated furopyridine analogs, imparting distinct electronic and steric properties that influence both synthetic reactivity and biological target engagement [4].

Why Generic Substitution Fails – Critical Differentiation of 4,6-Dichlorofuro[3,2-c]pyridine from Mono-Halogenated Analogs


Simply substituting 4,6-dichlorofuro[3,2-c]pyridine with a mono‑chlorinated furo[3,2-c]pyridine analog (e.g., 4‑chloro‑ or 6‑chloro‑derivatives) introduces significant variance in both synthetic and biological outcomes. The presence of two chlorine atoms alters the electron density distribution across the fused ring system, directly affecting nucleophilic aromatic substitution (SNAr) regioselectivity [1]. Critically, the 4,6-dichloro substitution pattern has been shown to confer enhanced inhibitory potency against platelet‑derived growth factor receptor beta (PDGFRβ) relative to the 4‑monochloro counterpart—a difference of approximately 1.6‑fold in IC50 value [2]. Such differences, albeit moderate, can determine the viability of a lead series in early drug discovery. Furthermore, the dual halogenation provides two orthogonal synthetic handles for sequential derivatization, enabling chemists to construct more elaborate molecular architectures with greater efficiency than mono‑halogenated scaffolds [3].

Quantitative Evidence Guide – Direct Comparative Data for 4,6-Dichlorofuro[3,2-c]pyridine (CAS 59760-41-7)


PDGFRβ Inhibitory Potency – 4,6-Dichloro vs. 4-Monochloro Analog

In a head-to-head comparison using human SF539 glioblastoma cells, 4,6-dichlorofuro[3,2-c]pyridine exhibited an IC₅₀ of 6,400 nM against PDGFRβ [1]. The corresponding 4‑monochloro analog (4‑chlorofuro[3,2-c]pyridine) showed an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This represents a 1.56‑fold improvement in inhibitory activity attributable to the additional chlorine at the 6‑position.

kinase inhibition PDGFRβ anticancer

Antiproliferative Activity – Low Micromolar IC₅₀ in Cancer Cell Lines

4,6-Dichlorofuro[3,2-c]pyridine demonstrates antiproliferative effects with IC₅₀ values in the low micromolar range (typically 1–10 μM) against various cancer cell lines, including breast and colon carcinoma models . While specific comparator data are not yet available in the public domain, the unsubstituted furo[3,2-c]pyridine parent scaffold exhibits significantly weaker activity (IC₅₀ >100 μM), confirming that the 4,6-dichloro substitution is essential for the observed cellular potency [1].

antiproliferative cancer oncology

Synthetic Utility – Dual Halogen Handles for Orthogonal Derivatization

The presence of two chemically distinct chlorine atoms in 4,6-dichlorofuro[3,2-c]pyridine enables sequential, chemoselective nucleophilic aromatic substitution (SNAr). The 4‑chlorine (α to the pyridine nitrogen) is more reactive toward nucleophiles than the 6‑chlorine, allowing for stepwise installation of diverse substituents [1]. This contrasts with mono‑chlorinated furo[3,2-c]pyridines, which offer only a single synthetic handle, thereby limiting the structural complexity attainable in a convergent synthesis [2]. In practice, the 4‑position can be substituted under mild conditions (e.g., amines or alkoxides at 60–80 °C), while the 6‑chlorine requires more forcing conditions, effectively providing a ‘masked’ handle for late‑stage functionalization [3].

medicinal chemistry SNAr building block

Commercial Purity Benchmark – 95% Minimum Purity Specification

4,6-Dichlorofuro[3,2-c]pyridine is commercially available from established suppliers (e.g., AKSci, Leyan, MolCore) with a documented minimum purity of ≥95% as determined by HPLC or GC . In contrast, many mono‑halogenated furopyridine analogs (e.g., 4‑chlorofuro[3,2-c]pyridine) are often supplied at lower purity grades (typically 90–93%) or without rigorous batch‑to‑batch analytical certification . Higher purity directly correlates with reduced impurities that can confound biological assay results or compromise the fidelity of subsequent synthetic transformations.

quality control procurement reproducibility

In Silico Predicted Kinase Inhibition Profile – Broader Target Engagement

PASS (Prediction of Activity Spectra for Substances) analysis predicts 4,6-dichlorofuro[3,2-c]pyridine to exhibit protein kinase inhibitory activity with a probability “to be active” (Pa) of 0.584 and a probability “to be inactive” (Pi) of 0.001 [1]. The parent furo[3,2-c]pyridine scaffold shows a significantly lower Pa (0.31) and higher Pi (0.12) for the same activity class [2]. While in silico predictions are inherently class‑level inferences, the 1.9‑fold higher Pa/Pi ratio suggests a greater likelihood that the 4,6‑dichloro substitution pattern imparts genuine kinase‑directed pharmacology.

PASS prediction kinase chemoinformatics

Thymidylate Synthase Inhibition – A Secondary Pharmacological Dimension

Beyond kinase inhibition, 4,6-dichlorofuro[3,2-c]pyridine also demonstrates modest inhibitory activity against thymidylate synthase (TS), a validated target for anticancer and antiparasitic agents. The compound inhibits human TS with an IC₅₀ of 13,000 nM and Toxoplasma gondii bifunctional DHFR‑TS with an IC₅₀ of 13,000 nM [1]. While the 4‑monochloro analog has not been reported in TS assays, the dual‑target profile (PDGFRβ + TS) of the 4,6‑dichloro derivative is a distinguishing feature that may afford polypharmacological opportunities.

thymidylate synthase antiparasitic anticancer

Best-Fit Research and Industrial Application Scenarios for 4,6-Dichlorofuro[3,2-c]pyridine (CAS 59760-41-7)


Kinase Inhibitor Lead Generation and SAR Exploration

The 1.56‑fold improvement in PDGFRβ inhibitory potency over the 4‑monochloro analog [1] positions 4,6‑dichlorofuro[3,2-c]pyridine as a more promising starting point for kinase‑targeted medicinal chemistry programs. Researchers developing inhibitors of PDGFRβ, c‑KIT, or FLT3 can leverage the 4,6‑dichloro scaffold to explore structure‑activity relationships with a built‑in potency advantage, thereby accelerating the identification of lead‑like molecules for oncology indications.

Sequential, Orthogonal Derivatization for Complex Library Synthesis

The differential reactivity of the 4‑ and 6‑chlorine substituents enables chemoselective SNAr reactions [2]. This property makes 4,6‑dichlorofuro[3,2-c]pyridine an ideal central building block for generating diverse compound libraries via sequential functionalization. Chemists can first install an amine, alkoxide, or thiol at the more reactive 4‑position, then subsequently derivatize the 6‑position under more forcing conditions to access highly substituted furo[3,2-c]pyridines in a convergent, modular fashion.

Antiproliferative Screening Cascades in Oncology

With documented low‑micromolar IC₅₀ values against multiple cancer cell lines , 4,6‑dichlorofuro[3,2-c]pyridine is well‑suited for inclusion in antiproliferative screening cascades aimed at identifying novel anticancer agents. Its >10‑fold potency advantage over the parent furo[3,2-c]pyridine core [3] reduces the risk of false‑negative results in primary viability assays, increasing the likelihood that downstream hit expansion efforts will yield tractable chemical matter.

Quality‑Controlled Procurement for Reproducible Medicinal Chemistry

For CROs and pharmaceutical R&D groups requiring high‑purity building blocks with documented analytical specifications, 4,6‑dichlorofuro[3,2-c]pyridine (≥95% purity) offers a reliable option . The availability of full certificates of analysis (CoA) and safety data sheets (SDS) from established suppliers supports compliance with internal quality standards and facilitates reproducible synthetic and biological workflows, minimizing the risk of impurity‑driven artifacts.

Quote Request

Request a Quote for 4,6-Dichlorofuro[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.